molecular formula C13H14N2O4 B11625841 (5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11625841
M. Wt: 262.26 g/mol
InChI Key: KJBWCFLPCGBGKA-RMKNXTFCSA-N
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Description

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of an imidazolidine ring substituted with a (3-ethoxy-4-methoxyphenyl)methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine-2,4-diones with various functional groups.

Scientific Research Applications

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3-methoxy-4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione
  • (5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]thiazolidine-2,4-dione

Uniqueness

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O4/c1-3-19-11-7-8(4-5-10(11)18-2)6-9-12(16)15-13(17)14-9/h4-7H,3H2,1-2H3,(H2,14,15,16,17)/b9-6+

InChI Key

KJBWCFLPCGBGKA-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

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